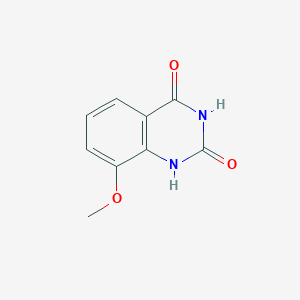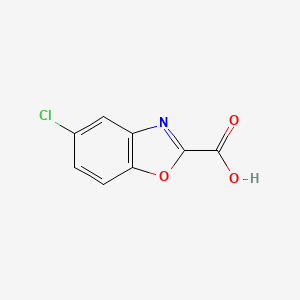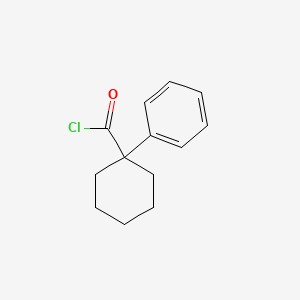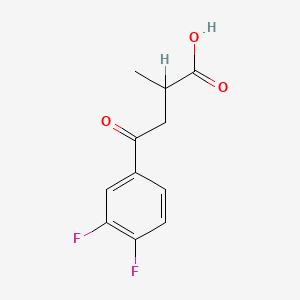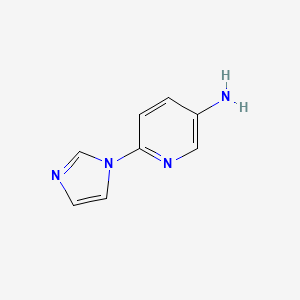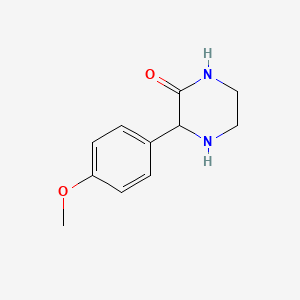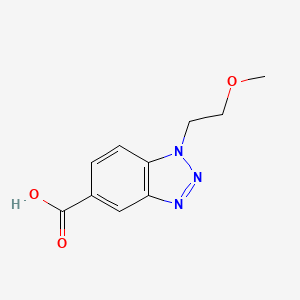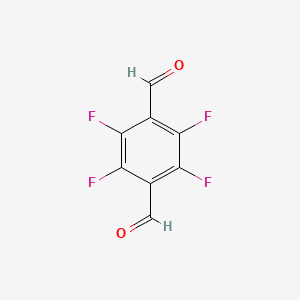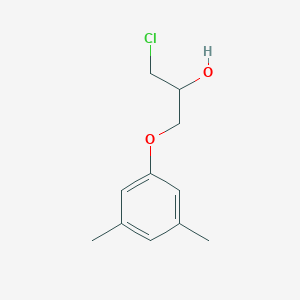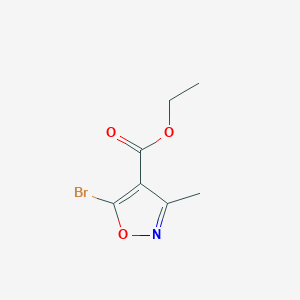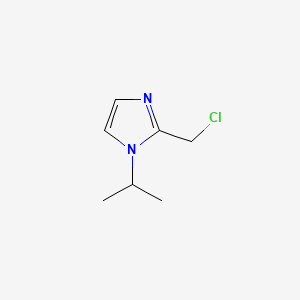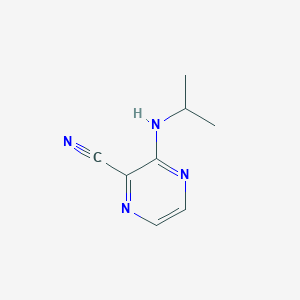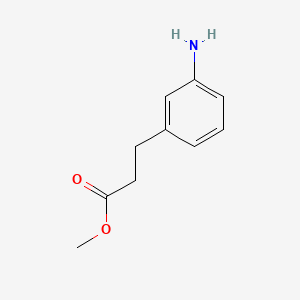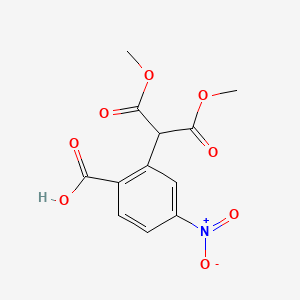
2-(1,3-二甲氧基-1,3-二氧代丙烷-2-基)-4-硝基苯甲酸
描述
The compound “2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid” appears to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)” part suggests the presence of a 1,3-dioxopropane (a three-membered ring with two oxygen atoms) attached to the second carbon of the benzoic acid. The “4-nitro” indicates a nitro group (-NO2) attached to the fourth carbon of the benzoic acid.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, benzoic acid derivatives are often synthesized through electrophilic aromatic substitution reactions, where the substituent (in this case, the 1,3-dioxopropane and nitro groups) is introduced onto the aromatic ring.Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The presence of the nitro group and the carboxylic acid group would make this compound polar. The aromatic ring provides some degree of stability to the molecule.Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of reactions. The carboxylic acid group can react with bases to form salts, or with alcohols to form esters. The nitro group can be reduced to an amino group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The polar groups in this compound would likely make it soluble in polar solvents. The presence of the aromatic ring could allow for pi-pi interactions.科学研究应用
合成和表征
硝基苯并二氧杂环官能化:使用四(二甲氨基)乙烯 (TDAE) 方法合成了取代的 2-(6-硝基苯并[1,3]二氧杂-5-基)-1-芳基乙醇和 2-(6-硝基苯并[1,3]二氧杂-5-基)-丙酸乙酯,突出了修饰硝基苯并二氧杂环结构的多功能性 (Amiri-Attou 等,2005)。
硝基苯基-二氧杂环衍生物的合成:一项研究报告了 {2-[3(4)-硝基苯基]-5-氯甲基-1,3-二氧杂-5-基}甲基 4-(2,5-二氢-2,5-二氧代-1H-吡咯-1-基)苯甲酸酯的合成,展示了涉及硝基苯基和二氧杂环单元的复杂分子的创建 (Kolyamshin 等,2021)。
抗利什曼病活性设计和结构阐明:已经合成和表征了新的硝基芳香族化合物,包括 2-{6-硝基苯并[1,3]二氧杂-5-(亚甲基氨基)}苯甲酸,显示出作为抗利什曼病药物的潜力 (Dias 等,2015)。
化学转化和应用
硝基甲苯的同系化:一项研究描述了 2-(2-硝基苯基)-1,3-丙二醇向各种衍生物的转化,展示了硝基苯甲酸结构可能发生的化学转化 (Tanaka 等,1989)。
巯基基团测定:已经合成了 5,5'-二硫代双(2-硝基苯甲酸)等芳香族二硫化物,用于测定巯基基团,突出了它们在生化分析中的应用 (Ellman,1959)。
双功能铜(II)螯合剂:1-甲基-8-氨基-3,13,16-三硫杂-6,10,19-三氮杂双环[6.6.6]二十烷与包括 4-硝基苯甲酸在内的羧酸偶联,产生新的双功能铜(II)螯合剂,可用于化学和医药应用 (Lee 等,2015)。
新型化合物合成
二甲氧基-硝基苯的合成:由 2-硝基苯-1,3-二醇合成 1,3-二甲氧基-2-硝基苯,显示了从硝基苯甲酸衍生物创建新型化合物的能力 (Chun-xia,2011)。
共晶合成:2-氨基-5-硝基-1,3-噻唑与 4-氨基苯甲酸形成共晶,展示了创建结构独特的共晶的潜力 (Lynch,2001)。
二氧杂二嗪烷和重氮氧化物的性质:涉及对硝基苯甲酸的 2,3-二甲氧基-1,4,2,3-二氧杂二嗪烷和二烷氧基二氮氧化物的创建展示了新型化学结构的合成 (Rudchenko 等,1992)。
安全和危害
Without specific information, it’s hard to provide details on safety and hazards. However, many nitroaromatic compounds are toxic and can be explosive, so appropriate safety precautions should be taken when handling them.
未来方向
The study of benzoic acid derivatives is a broad field with many potential applications, from pharmaceuticals to materials science. This specific compound could be of interest in various areas, depending on its properties.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and data on the compound are needed.
属性
IUPAC Name |
2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO8/c1-20-11(16)9(12(17)21-2)8-5-6(13(18)19)3-4-7(8)10(14)15/h3-5,9H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWHGVILSZJCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442234 | |
| Record name | 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid | |
CAS RN |
186390-71-6 | |
| Record name | 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


